molecular formula C18H17NO5 B2903577 (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid CAS No. 172721-23-2

(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid

Cat. No.: B2903577
CAS No.: 172721-23-2
M. Wt: 327.336
InChI Key: OOFCRVWLJFLVCB-INIZCTEOSA-N
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Description

(2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a chiral center at the 2S position with a hydroxyl group and a propanoic acid backbone. The Fmoc group serves as a protective moiety for amine functionalities in peptide synthesis, enabling selective deprotection under mild basic conditions . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with orthogonal protection strategies.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFCRVWLJFLVCB-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172721-23-2
Record name (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropionic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.

Industrial Production Methods: Industrial production of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) as the protecting reagent .

Mechanism of Action

The primary mechanism of action of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a broader class of Fmoc-protected amino acids. Key structural variations among analogs include:

  • Substituents on the aromatic ring: Ortho-tolyl group: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) replaces the hydroxyl group with a methyl-substituted phenyl ring, enhancing hydrophobicity . Halogenated aryl groups: (2S)-3-(2-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid introduces halogen atoms (Cl, F) for electronic effects, influencing reactivity and binding affinity .
  • Modifications to the amino acid backbone: Methylation of the amino group: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid adds a methyl group to the nitrogen, altering steric and electronic properties . Hydroxyl vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Key Features
(2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid C₂₄H₂₁NO₅ 403.43 ~3.7–4.0 Hydroxyl group at 2S position
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (HY-W010984) C₂₅H₂₃NO₄ 401.45 3.71 Enhanced hydrophobicity from o-tolyl
(2S)-3-(2-Chloro-4-fluorophenyl)-Fmoc-amino propanoic acid C₂₄H₁₉ClFNO₄ 439.86 3.71 Electron-withdrawing halogen substituents
Fmoc-D-Phe-OH C₂₄H₂₁NO₄ 387.43 D-configuration for chiral inversion

Key Observations :

  • The hydroxyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs .

Research Findings and Challenges

  • Purity and validation : While HY-W010984 achieves 99.76% HPLC purity, many analogs lack validation for therapeutic use .
  • Steric effects : Bulky substituents (e.g., indole, trifluoromethyl) may hinder coupling efficiency in SPPS .
  • Solubility limitations : Highly hydrophobic analogs (e.g., o-tolyl derivatives) require organic solvents, complicating aqueous-phase applications .

Biological Activity

The compound (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid (commonly referred to as Fmoc-amino acid) is a derivative of amino acids featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and peptide synthesis.

Structural Characteristics

The structural complexity of this compound includes:

  • Fluorenyl group : Enhances lipophilicity and biological interactions.
  • Methoxycarbonyl group : Provides protection for the amino group during synthesis.
  • Hydroxypropanoic acid backbone : Contributes to its role as an amino acid derivative.

The biological activity of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Similar compounds have demonstrated:

  • Anti-inflammatory properties : They may inhibit pro-inflammatory cytokines.
  • Anticancer activity : Potential to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or receptors.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • Research has shown that compounds with similar structures can inhibit ribonucleotide reductase (RR), a key enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells.
  • Peptide Synthesis Applications :
    • The Fmoc group is widely used in solid-phase peptide synthesis, allowing for the rapid assembly of peptide chains while protecting reactive amino groups. Studies indicate that Fmoc-protected amino acids yield high purity and stability during synthesis .
  • Anticancer Properties :
    • A study demonstrated that Fmoc-amino acids exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Data Table: Biological Activities and Properties

Property/ActivityDescription
Molecular Formula C19H19NO5
Molecular Weight 341.36 g/mol
CAS Number 86280368
Biological Targets Ribonucleotide reductase, various kinases
Potential Activities Anti-inflammatory, anticancer
Synthesis Methodology Solid-phase peptide synthesis using Fmoc chemistry

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